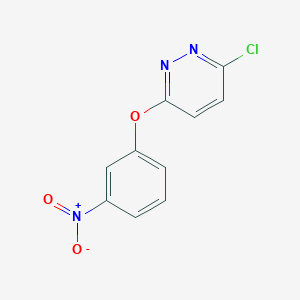
Pyridazine, 3-chloro-6-(3-nitrophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazine, 3-chloro-6-(3-nitrophenoxy)- is a heterocyclic compound characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3rd position and a 3-nitrophenoxy group at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine, 3-chloro-6-(3-nitrophenoxy)- typically involves the reaction of 3-chloropyridazine with 3-nitrophenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: Pyridazine, 3-chloro-6-(3-nitrophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group on the phenoxy ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, to form quinone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the phenoxy group.
Oxidation: Quinone derivatives.
科学的研究の応用
Pyridazine, 3-chloro-6-(3-nitrophenoxy)- has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound’s derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Industrial Applications: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of pyridazine, 3-chloro-6-(3-nitrophenoxy)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules, influencing their function. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
- Pyridazine, 3-chloro-6-methoxy-
- Pyridazin-3(2H)-one derivatives
- 3,6-Disubstituted Pyridazine Derivatives
Comparison: Pyridazine, 3-chloro-6-(3-nitrophenoxy)- is unique due to the presence of both a chlorine atom and a nitrophenoxy group, which confer distinct electronic and steric properties. Compared to pyridazine, 3-chloro-6-methoxy-, the nitrophenoxy derivative exhibits different reactivity and potential biological activities. Pyridazin-3(2H)-one derivatives, on the other hand, are known for their diverse pharmacological activities but lack the specific substitution pattern seen in pyridazine, 3-chloro-6-(3-nitrophenoxy)- .
特性
CAS番号 |
1490-55-7 |
|---|---|
分子式 |
C10H6ClN3O3 |
分子量 |
251.62 g/mol |
IUPAC名 |
3-chloro-6-(3-nitrophenoxy)pyridazine |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-4-5-10(13-12-9)17-8-3-1-2-7(6-8)14(15)16/h1-6H |
InChIキー |
KWZUJKBPPYCPIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















